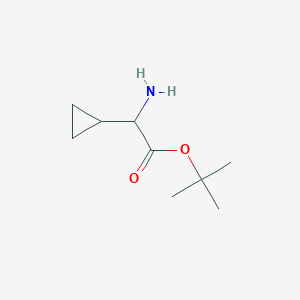

tert-Butyl a-amino-cyclopropaneacetate

Description

The compound tert-Butyl α-amino-cyclopropaneacetate and its structural analogs are critical intermediates in pharmaceutical and materials science research.

- tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1, )

- tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride (CAS 1909327-88-3, ).

For this analysis, we focus on tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride (), which contains a cyclopropane-derived moiety and exemplifies the α-amino ester structure. This compound is a high-purity (≥95%) building block with a molecular weight of 221.72 g/mol and is widely used in drug discovery for its cyclopropylmethyl group, which enhances metabolic stability and receptor binding in pharmaceuticals .

Properties

IUPAC Name |

tert-butyl 2-amino-2-cyclopropylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7(10)6-4-5-6/h6-7H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUQSNWLGMSEOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201259503 | |

| Record name | 1,1-Dimethylethyl α-aminocyclopropaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159871-54-2 | |

| Record name | 1,1-Dimethylethyl α-aminocyclopropaneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159871-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl α-aminocyclopropaneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropanation Strategies for Cyclopropane Ring Formation

The cyclopropane ring is central to the target compound’s structure. Titanium-catalyzed cyclopropanation of Boc-protected cyanohydrins represents a pivotal method for constructing this motif. As reported in a titanium-mediated synthesis, cyclopropanation proceeds via a [2+1] cycloaddition mechanism, where a titanium carbene intermediate reacts with alkenes . For example, treatment of Boc-protected cyanohydrins with titanium(IV) isopropoxide and trimethylaluminum generates a reactive titanium-carbene species, which undergoes cyclopropanation with α,β-unsaturated esters . This method achieves moderate to high yields (65–85%) and excellent diastereoselectivity, making it suitable for synthesizing enantiomerically pure cyclopropane derivatives .

Key advantages of this approach include:

-

Mild reaction conditions : Reactions typically proceed at room temperature in dichloromethane or toluene .

-

Functional group tolerance : The Boc-protecting group remains intact during cyclopropanation, avoiding side reactions .

-

Scalability : Demonstrated applicability in multi-gram syntheses with minimal purification requirements .

tert-Butyl Esterification Methods

Introducing the tert-butyl ester group is critical for protecting carboxylic acid functionalities during subsequent reactions. A widely used method involves reacting the free carboxylic acid with isobutylene in the presence of an acid catalyst. For instance, WO2003053909A1 details the esterification of amino acids like threonine and phenylalanine using sulfuric acid or silica-impregnated H₂SO₄ . The process involves:

-

Dissolving the amino acid in dichloromethane or dioxane.

-

Adding isobutylene and the acid catalyst under pressurized conditions (autoclave).

Optimization Insights :

-

Catalyst selection : Silica-impregnated H₂SO₄ reduces side reactions compared to traditional sulfuric acid, particularly for hydroxyl-containing amino acids like serine .

-

Reaction time : Longer durations (4–5 days) improve yields for sterically hindered substrates .

-

Work-up : Sequential washing with bicarbonate, water, and brine ensures high-purity tert-butyl esters .

This method achieves yields of 70–90% and is scalable to industrial quantities .

Coupling Reactions for Amide Bond Formation

The synthesis of tert-butyl α-amino-cyclopropaneacetate often requires coupling cyclopropane intermediates with protected amino groups. WO2019158550A1 and CA3087004A1 describe a streamlined approach using ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate and tert-butyl carbamate derivatives . The procedure involves:

-

Mixing : Combining the amine (tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate) with the α-ketoester in an organic solvent (e.g., THF or acetonitrile) .

-

Base addition : Introducing a base (e.g., triethylamine or DBU) to deprotonate the amine and facilitate nucleophilic attack .

-

Stirring : Maintaining the reaction for 1–10 hours to ensure complete amide bond formation .

Critical Parameters :

-

Solvent choice : Polar aprotic solvents enhance reaction rates and product solubility .

-

Stirring time : Extended stirring (3–8 hours) maximizes yield while minimizing viscosity issues .

-

Temperature : Room temperature conditions prevent epimerization of chiral centers .

This method achieves >95% purity and >80% yield, making it ideal for large-scale syntheses .

Comparative Analysis of Preparation Methods

The table below summarizes key methodologies, highlighting advantages and limitations:

Industrial-Scale Considerations

For commercial production, the isobutylene esterification and amide coupling methods are most viable. WO2003053909A1 emphasizes the economic benefits of using silica-impregnated H₂SO₄, which reduces catalyst waste and simplifies purification . Additionally, the amide coupling process described in WO2019158550A1 eliminates the need for costly chromatographic separations, favoring filtration and crystallization instead .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl a-amino-cyclopropaneacetate can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles depending on the desired product.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Cyclopropanation Reactions

Cyclopropanation is a key reaction where alkenes are converted into cyclopropanes using various reagents. tert-Butyl α-amino-cyclopropaneacetate has been utilized in:

- Enantioselective Synthesis : The compound serves as a chiral building block, enabling enantioselective cyclopropanation reactions. For instance, cinchona alkaloids have been used as catalysts to promote the formation of cyclopropanes from α-amino acids, yielding products with high stereochemical control .

- Radical Reactions : Recent studies have shown that photoredox catalysis can facilitate the formation of cyclopropanes from Michael acceptors, demonstrating the versatility of tert-butyl derivatives in radical-mediated processes .

Functionalization of Cyclopropanes

tert-Butyl α-amino-cyclopropaneacetate can be functionalized to introduce various substituents, leading to the synthesis of complex molecules. Its derivatives have been employed in:

- Aminoacylation Reactions : The compound has been involved in visible light-mediated aminoacylation processes, which allow for the introduction of amino acid residues into cyclopropane frameworks . This method has shown promising yields and broad substrate compatibility.

Drug Development

The unique structure of tert-butyl α-amino-cyclopropaneacetate makes it a candidate for drug development:

- Neuraminidase Inhibition : Research indicates that derivatives of this compound can enhance the activity of neuraminidase from Vibrio cholerae, suggesting potential applications in antiviral drug design .

- GABA Analogues : The synthesis of cyclopropanated γ-amino boronic acid derivatives from this compound has implications for developing new therapeutic agents targeting neurological conditions due to their structural similarity to GABA, an important neurotransmitter .

Synthesis of Functionalized Cyclopropanes

A notable case study involved the use of tert-butyl α-amino-cyclopropaneacetate in a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade. This approach allowed researchers to access structurally diverse cyclopropanes efficiently, showcasing the compound's utility in generating complex architectures from simple precursors .

Enantioselective Michael Initiated Ring Closure (MIRC)

Another significant application was demonstrated through MIRC reactions involving tert-butyl acrylate and α-amino acids. The reactions yielded cyclopropanes with high enantioselectivity, highlighting the effectiveness of using this compound as a chiral auxiliary in asymmetric synthesis .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Cyclopropanation | Enantioselective synthesis using cinchona alkaloids | High stereochemical control achieved |

| Radical Functionalization | Aminoacylation via photoredox catalysis | Yields up to 96% with diverse substrates |

| Drug Development | Neuraminidase inhibition studies | Enhanced activity against Vibrio cholerae |

| GABA Analogues | Synthesis of γ-amino boronic acids | Potential therapeutic applications identified |

Mechanism of Action

The mechanism of action of tert-butyl a-amino-cyclopropaneacetate involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments .

Comparison with Similar Compounds

tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate ()

- Molecular formula: C₁₇H₂₅NO₄

- Key functional groups : Pyrrolidine ring, hydroxymethyl, 4-methoxyphenyl, tert-butyl ester.

Performance and Stability

Biological Activity

tert-Butyl α-amino-cyclopropaneacetate (TBCA) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and amino acid metabolism. This article explores the synthesis, biological evaluation, and pharmacological implications of TBCA, supported by recent research findings.

Synthesis of tert-Butyl α-amino-cyclopropaneacetate

The synthesis of TBCA typically involves the reaction of cyclopropane derivatives with tert-butyl esters. Recent advancements in synthetic methodologies have improved the efficiency and yield of these reactions. For instance, using bis(trifluoromethanesulfonyl)imide as a catalyst has shown significant promise in achieving high yields of tert-butyl esters from amino acids and carboxylic acids .

Anticancer Properties

Recent studies have demonstrated that TBCA derivatives exhibit notable anticancer activity. In vitro evaluations showed that certain tert-butyl esters can suppress the growth of breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. However, these compounds were found to be less potent than established treatments like tamoxifen or olaparib .

Table 1: Anticancer Activity of TBCA Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to Tamoxifen |

|---|---|---|---|

| TBCA Derivative 1 | MCF-7 | 15 | Less potent |

| TBCA Derivative 2 | SK-BR-3 | 20 | Less potent |

| TBCA Derivative 3 | MDA-MB-231 | 25 | Less potent |

| Tamoxifen | MCF-7 | 5 | Reference |

The study highlighted that while TBCA derivatives have potential, their efficacy is significantly lower compared to leading anticancer agents .

The mechanism by which TBCA exerts its biological effects is still under investigation. Preliminary data suggest that it may interfere with metabolic pathways critical for cancer cell proliferation. The compound's structure allows it to interact with various enzymes involved in amino acid metabolism, potentially leading to altered cellular responses in cancerous tissues .

Pharmacokinetics

Pharmacokinetic studies have revealed important insights into the absorption, distribution, metabolism, and excretion (ADME) properties of TBCA. For example, after intraperitoneal administration, maximum concentration levels (Cmax) were observed at various time points depending on the specific formulation .

Table 2: Pharmacokinetic Parameters of TBCA

| Parameter | Value |

|---|---|

| Cmax (Liver) | 7291 ng/g |

| Tmax (Liver) | 1 h |

| Half-life (Liver) | 0.43 h |

| AUC0-α (Liver) | 10596 ng×h/g |

These pharmacokinetic characteristics suggest that TBCA has a rapid absorption profile but may require further optimization for enhanced therapeutic efficacy.

Case Studies

A notable case study involved the evaluation of TBCA in a murine model of breast cancer. Mice treated with TBCA derivatives showed a reduction in tumor size compared to control groups. However, the therapeutic window was narrow, indicating potential toxicity at higher doses .

Q & A

Basic: What are the established synthetic routes for tert-butyl α-amino-cyclopropaneacetate?

The compound is typically synthesized via condensation of tert-butyl acetate derivatives with cyclopropane-containing amines. For example, a two-step protocol involves:

Amide coupling : Use carbodiimide reagents (e.g., DCC or EDC) with HOBt as an additive to activate the carboxylate group of tert-butyl acetate.

Cyclopropane incorporation : React the activated intermediate with a cyclopropaneamine derivative under anhydrous conditions.

Reaction progress is monitored via TLC, and purification is achieved through silica gel chromatography. Yields typically range from 60–75% under optimized conditions .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while THF minimizes side reactions.

- Temperature control : Maintaining 0–5°C during coupling reduces racemization risks.

- Moisture control : Use of 4Å molecular sieves improves yields by scavenging water, which can hydrolyze the ester group.

Kinetic studies via in situ IR spectroscopy or LC-MS can track intermediate formation and guide stoichiometric adjustments (e.g., 1.2:1 amine-to-ester ratio) .

Basic: What spectroscopic techniques are used to confirm the structure of tert-butyl α-amino-cyclopropaneacetate?

- 1H NMR : Tert-butyl protons appear as a singlet at δ 1.4 ppm. Cyclopropane protons resonate as a multiplet (δ 1.0–1.3 ppm), while the α-amino proton appears at δ 3.2–3.5 ppm.

- 13C NMR : The ester carbonyl is observed at δ 170–175 ppm.

- IR Spectroscopy : Ester C=O stretch at ~1730 cm⁻¹ and NH stretch at ~3300 cm⁻¹.

- HRMS : Molecular ion peaks ([M+H]+) validate the molecular formula .

Advanced: How can ambiguities in NMR assignments for cyclopropane moieties be resolved?

- 2D NMR : HSQC and HMBC correlate cyclopropane protons with adjacent carbons, distinguishing them from overlapping signals.

- Variable-temperature NMR : Resolves dynamic effects caused by ring strain or conformational flexibility.

- DFT calculations : Compare computed chemical shifts (using explicit solvent models) with experimental data to validate assignments .

Basic: What are the recommended safety protocols for handling tert-butyl α-amino-cyclopropaneacetate?

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis.

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid open flames (tert-butyl esters are flammable).

- Ventilation : Conduct reactions in a fume hood due to potential amine vapors .

Advanced: How can air-sensitive reactions involving this compound be managed?

- Schlenk techniques : Use nitrogen/argon-purged glassware to exclude moisture and oxygen.

- Glovebox synthesis : For highly sensitive steps (e.g., organometallic couplings).

- Quenching protocols : Add reaction mixtures to cold, aqueous citric acid to neutralize residual reagents .

Basic: What applications does tert-butyl α-amino-cyclopropaneacetate have in medicinal chemistry?

It serves as a key intermediate in:

- Peptidomimetics : The cyclopropane group mimics peptide bonds while enhancing metabolic stability.

- Kinase inhibitors : The tert-butyl ester acts as a protecting group during solid-phase synthesis .

Advanced: How can computational methods predict the reactivity of this compound in drug design?

- Docking studies : Simulate interactions with target proteins (e.g., kinases) to optimize steric and electronic effects of the cyclopropane group.

- MD simulations : Assess conformational stability in aqueous vs. lipid environments.

- QSAR models : Correlate substituent effects (e.g., tert-butyl vs. other esters) with bioavailability .

Basic: How are impurities or by-products identified during synthesis?

- HPLC-MS : Detects low-abundance impurities (e.g., hydrolyzed esters or dimerized amines).

- TLC with staining : Iodine vapor or ninhydrin reveals unreacted starting materials.

- Elemental analysis : Validates purity by comparing experimental vs. theoretical C/H/N ratios .

Advanced: How can contradictory spectroscopic data be reconciled?

- Cross-validation : Compare NMR data across multiple solvents (CDCl3 vs. DMSO-d6) to identify solvent-dependent shifts.

- Isotopic labeling : Use 13C-labeled analogs to trace unexpected peaks.

- Collaborative databases : Cross-reference with PubChem or Reaxys entries to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.